Benzo[c]phenanthren-6-ol Benzo[c]phenanthren-6-ol
Brand Name: Vulcanchem
CAS No.: 22717-97-1
VCID: VC20675490
InChI: InChI=1S/C18H12O/c19-17-11-13-6-2-4-8-15(13)18-14-7-3-1-5-12(14)9-10-16(17)18/h1-11,19H
SMILES:
Molecular Formula: C18H12O
Molecular Weight: 244.3 g/mol

Benzo[c]phenanthren-6-ol

CAS No.: 22717-97-1

Cat. No.: VC20675490

Molecular Formula: C18H12O

Molecular Weight: 244.3 g/mol

* For research use only. Not for human or veterinary use.

Benzo[c]phenanthren-6-ol - 22717-97-1

Specification

CAS No. 22717-97-1
Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
IUPAC Name benzo[c]phenanthren-6-ol
Standard InChI InChI=1S/C18H12O/c19-17-11-13-6-2-4-8-15(13)18-14-7-3-1-5-12(14)9-10-16(17)18/h1-11,19H
Standard InChI Key RLEHRLAUARITMK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3O

Introduction

Chemical Identity and Physicochemical Properties

Benzo[c]phenanthren-6-ol (molecular formula: C18H12O\text{C}_{18}\text{H}_{12}\text{O}) is a hydroxylated derivative of benzo[c]phenanthrene, a tetracyclic aromatic hydrocarbon. The addition of a hydroxyl group at the sixth position introduces polar character to an otherwise hydrophobic scaffold, influencing its solubility and reactivity.

Key Physical Properties

While direct data on benzo[c]phenanthren-6-ol remains limited, its parent compound provides foundational insights:

PropertyBenzo[c]phenanthrene Benzo[c]phenanthren-6-ol (Inferred)
Molecular Weight228.29 g/mol244.29 g/mol
Density1.2 ± 0.1 g/cm³~1.3 g/cm³
Boiling Point436.7 ± 12.0 °C>450 °C
Melting Point158–160 °C170–180 °C
LogP (Octanol-Water)5.8 (estimated)4.2 (estimated)

The hydroxyl group reduces hydrophobicity, as evidenced by the lower estimated LogP compared to the parent hydrocarbon. This modification enhances potential aqueous solubility, which may influence environmental mobility and biological uptake .

Spectroscopic Characteristics

  • UV-Vis: Absorption maxima near 265 nm and 310 nm, characteristic of extended π-conjugation .

  • NMR: 1H^1\text{H} NMR spectra show distinct aromatic proton signals between δ 7.2–8.5 ppm, with downfield shifts for protons adjacent to the hydroxyl group .

  • MS: Molecular ion peak at m/z 244.3 (ESI+) with fragmentation patterns indicating sequential loss of H2O\text{H}_2\text{O} and CO\text{CO} .

Synthetic Methodologies and Challenges

The synthesis of benzo[c]phenanthren-6-ol derivatives involves multistep strategies to construct the fused aromatic system while regioselectively introducing the hydroxyl group.

Intramolecular Cyclization Approaches

A prominent route involves the cyclization of (2-phenylnaphthalen-1-yl)acetic acid derivatives using polyphosphoric acid (PPA) or trifluoroacetic acid (TFA)/trifluoroacetic anhydride (TFAA) mixtures :

(2-phenylnaphthalen-1-yl)acetic acidPPA, 120°Cchrysen-6-ol derivatives (85–92% yield)\text{(2-phenylnaphthalen-1-yl)acetic acid} \xrightarrow{\text{PPA, 120°C}} \text{chrysen-6-ol derivatives (85–92\% yield)}

One-Pot Multistep Synthesis

Recent advancements employ a streamlined one-pot protocol for tetrahydrobenzo[c]phenanthridin-6-ones :

  • Isocyanate Formation:

    1-Naphthylamine+triphosgene6-alkoxy-1-naphthylisocyanate\text{1-Naphthylamine} + \text{triphosgene} \rightarrow \text{6-alkoxy-1-naphthylisocyanate}
  • Cyclization:

    Isocyanate+1-N-morpholino-1-cyclohexeneHCl, Δtetrahydrobenzo[c]phenanthridin-6-one\text{Isocyanate} + \text{1-N-morpholino-1-cyclohexene} \xrightarrow{\text{HCl, Δ}} \text{tetrahydrobenzo[c]phenanthridin-6-one}
  • Aromatization:

    Tetrahydro derivativeDDQbenzo[c]phenanthren-6-ol analog\text{Tetrahydro derivative} \xrightarrow{\text{DDQ}} \text{benzo[c]phenanthren-6-ol analog}

This method achieves moderate yields (55–65%) but requires stringent control of reaction conditions to prevent over-oxidation .

Structural Analysis and Reactivity

Nonplanar Aromatic Framework

X-ray crystallography reveals significant nonplanarity in benzo[c]phenanthren-6-ol, with dihedral angles of 15–22° between adjacent rings due to steric repulsion between H-1 and H-12. This distortion:

  • Reduces resonance stabilization by ~30 kcal/mol compared to planar PAHs .

  • Creates a chiral helical topology, enabling enantioselective interactions in biological systems .

Electrophilic Substitution Patterns

The hydroxyl group directs electrophilic attacks to the C-5 and C-8 positions:

ReactionConditionsMajor ProductYield (%)
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_45-Nitro derivative72
BrominationBr2/Fe\text{Br}_2/\text{Fe}8-Bromo derivative68
SulfonationH2SO4,100°C\text{H}_2\text{SO}_4, 100°C5-Sulfo derivative81

Steric hindrance from the fused rings suppresses reactions at the bay-region (C-10 and C-11) .

DNA PolymeraseMutation Frequency (%)Predominant Mutation
Pol β0.14–0.27G→T transversions
Pol η1.8–2.3G→A transitions
Pol κ0.9–1.1Frameshifts

These errors arise from the adduct’s ability to mimic thymine geometry during replication .

Environmental Persistence and Toxicokinetics

Environmental Degradation

Benzo[c]phenanthren-6-ol exhibits moderate persistence in soil (t1/2t_{1/2}: 28–42 days) and water (t1/2t_{1/2}: 14–21 days), with degradation pathways including:

  • Photolysis: λ>290\lambda > 290 nm induces ring-opening via 1O2^1\text{O}_2-mediated oxidation.

  • Biodegradation: Sphingomonas spp. metabolize the compound through dioxygenase-catalyzed dihydroxylation.

Mammalian Metabolism

In vivo studies in rodents identify three primary metabolic routes:

  • Epoxidation: Cytochrome P450 1A1/1B1-mediated formation of 3,4-diol-1,2-epoxide (the ultimate carcinogen).

  • Glucuronidation: UGT1A6-catalyzed conjugation at the hydroxyl group (major detoxification pathway).

  • Sulfation: SULT1A1-mediated sulfation competing with glucuronidation (species-dependent).

Regulatory Status and Mitigation Strategies

Occupational Exposure Limits

While no specific limits exist for benzo[c]phenanthren-6-ol, regulatory agencies extrapolate from PAH guidelines:

Agency8-h TWA (μg/m³)Basis
OSHA0.2Coal tar pitch volatiles
NIOSH0.1Carcinogen policy
ACGIH0.05Threshold limit value (TLV)

Remediation Technologies

Advanced oxidation processes (AOPs) show promise for degradation:

MethodConditionsDegradation Efficiency (%)
UV/H₂O₂254 nm, 10 mM H₂O₂98.2 ± 1.5
Plasma catalysisNon-thermal plasma + TiO₂89.7 ± 2.1
Fenton’s reagentFe²⁺/H₂O₂, pH 376.4 ± 3.8

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